Ethyl 2-(piperidin-4-yl)acetate hydrochloride
CAS No.: 169458-04-2
Cat. No.: VC20941037
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169458-04-2 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | ethyl 2-piperidin-4-ylacetate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H |
| Standard InChI Key | RBESFTPUTXOFCD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1CCNCC1.Cl |
| Canonical SMILES | CCOC(=O)CC1CC[NH2+]CC1.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(piperidin-4-yl)acetate hydrochloride features a piperidine ring with an ethyl acetate functional group attached at the 4-position. The nitrogen atom in the piperidine ring exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound's structural characteristics enable it to serve as a valuable chemical intermediate in various synthetic pathways .
Table 1: Chemical Identity
Physical and Chemical Properties
Ethyl 2-(piperidin-4-yl)acetate hydrochloride possesses distinctive physicochemical properties that influence its handling, storage, and applications in various research settings.
Table 2: Physicochemical Properties
Synthesis Methodologies
Several synthetic routes have been developed to produce Ethyl 2-(piperidin-4-yl)acetate hydrochloride with high purity and yield. These methods typically involve selective functional group transformations and protection-deprotection strategies.
From 4-Piperidone Hydrochloride
A common synthetic approach uses 4-piperidone hydrochloride as the starting material, proceeding through the following steps:
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Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group
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Conversion to the acetate derivative
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Deprotection and formation of the hydrochloride salt
The initial protection step typically involves the reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate in aqueous acetone. The reaction proceeds at room temperature for approximately 24 hours, yielding N-Boc-4-piperidone with yields often exceeding 90% .
Alternative Synthetic Pathways
Alternative synthetic routes may involve:
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Direct esterification of 4-piperidineacetic acid
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Nucleophilic substitution reactions with appropriate haloacetates
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Reduction of corresponding nitriles or amides
Industrial production methods typically employ large-scale batch reactors with carefully controlled conditions to ensure consistent quality and high yields. Purification methods commonly include recrystallization, column chromatography, or a combination of techniques to achieve the desired purity levels .
Chemical Reactivity Profile
Ethyl 2-(piperidin-4-yl)acetate hydrochloride demonstrates chemical reactivity characteristic of both piperidine derivatives and ester functionalities, making it valuable in diverse chemical transformations.
Key Reaction Types
The compound participates in various reaction types including:
Table 4: Chemical Reaction Profile
| Reaction Type | Description | Typical Reagents |
|---|---|---|
| Hydrolysis | Cleavage of the ester group to form carboxylic acid | Aqueous acids or bases |
| Transesterification | Exchange of the ethyl group with other alcohols | Alcohols with acid or base catalysts |
| Amidation | Conversion of ester to amide derivatives | Primary or secondary amines |
| N-Functionalization | Reactions at the piperidine nitrogen | Alkyl halides, acyl chlorides |
| Reduction | Reduction of the ester to alcohol | LiAlH₄, NaBH₄ |
| Oxidation | Oxidation reactions at various positions | KMnO₄, H₂O₂ |
| The compound's reactivity at multiple sites allows for selective modifications to create derivatives with tailored properties for specific applications. This versatility makes it an important building block in medicinal chemistry and drug discovery efforts. |
Applications in Research and Development
Ethyl 2-(piperidin-4-yl)acetate hydrochloride serves numerous functions in pharmaceutical research and chemical development, with applications spanning multiple therapeutic areas.
Pharmaceutical Intermediate
The compound functions as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. Its role as a building block in medicinal chemistry is particularly notable in:
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Development of kinase inhibitors for cancer therapy
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Synthesis of compounds targeting neurological disorders
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Creation of novel anti-inflammatory agents
Biomedical Research Applications
Recent studies have investigated derivatives and related compounds for their potential biological activities:
Table 5: Research Applications
| Research Area | Findings | Significance |
|---|---|---|
| Anticancer Research | Preliminary studies suggest antiproliferative effects against various cancer cell lines | Potential foundation for new anticancer drug candidates |
| Neurological Drug Development | Used in synthesizing compounds targeting neuroreceptors | Contributes to new approaches for treating neurological conditions |
| Structure-Activity Relationship Studies | Serves as a scaffold for creating compound libraries | Enables systematic exploration of biological activity determinants |
| The compound's structural features make it amenable to systematic modifications, allowing researchers to explore structure-activity relationships efficiently. This capability accelerates drug discovery efforts across multiple therapeutic categories. |
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